3-(Diphenylmethoxy)azetidine
Description
Significance of Four-Membered Nitrogen Heterocycles in Chemical Research
Four-membered nitrogen heterocycles, particularly the azetidine (B1206935) ring system, are significant structural motifs in medicinal chemistry and organic synthesis. rsc.orggoogle.com Their prevalence in biologically active compounds, including natural products and synthetic drugs, underscores their importance. medwinpublishers.comnih.gov The azetidine scaffold provides a rigid, three-dimensional framework that can orient substituents in well-defined spatial arrangements, which is crucial for effective interaction with biological targets like enzymes and receptors. ontosight.aimdpi.com This conformational rigidity can lead to higher binding affinities and improved pharmacological profiles compared to more flexible acyclic or larger ring analogues. ontosight.ai Furthermore, the incorporation of an azetidine ring can enhance physicochemical properties such as metabolic stability and solubility, making these heterocycles attractive as bioisosteres for other cyclic systems. rsc.orgnih.gov
Fundamental Principles of Ring Strain in Azetidine Derivatives
Azetidine and its derivatives are characterized by significant ring strain, a consequence of the deviation of their bond angles from the ideal sp³ tetrahedral angle of 109.5°. This inherent strain energy, estimated to be around 25.4 kcal/mol, is a defining feature of the azetidine ring. rsc.org This value places it between the highly strained and reactive aziridines (approx. 27.7 kcal/mol) and the more stable, less reactive five-membered pyrrolidines (approx. 5.4 kcal/mol). rsc.org This intermediate level of ring strain endows azetidines with a unique combination of reasonable stability for handling and sufficient reactivity to participate in ring-opening or functionalization reactions under specific conditions. rsc.org The strain-driven reactivity makes azetidines valuable synthetic intermediates for the construction of more complex nitrogen-containing molecules.
Table 1: Comparative Ring Strain Energies of Saturated Heterocycles
| Heterocycle | Ring Size | Heteroatom | Ring Strain (kcal/mol) |
| Aziridine (B145994) | 3 | Nitrogen | ~27.7 |
| Azetidine | 4 | Nitrogen | ~25.4 |
| Pyrrolidine (B122466) | 5 | Nitrogen | ~5.4 |
| Piperidine | 6 | Nitrogen | ~0 |
Historical Development of Azetidine Synthesis Methodologies
Historically, the synthesis of azetidines has been challenging due to the energetic barrier to forming a strained four-membered ring. google.com Early methods were often low-yielding and lacked general applicability. Over the past few decades, significant progress has been made in developing more efficient and versatile synthetic routes. rsc.org
Key historical and modern synthetic strategies include:
Intramolecular Cyclization: This is the most common approach, typically involving the formation of a carbon-nitrogen bond. A classic example is the cyclization of γ-amino alcohols or their derivatives (e.g., γ-haloamines). nih.govfrontiersin.orggoogle.com
[2+2] Cycloadditions: The aza-Paternò-Büchi reaction, a photocycloaddition between an imine and an alkene, can form azetidine rings. rsc.org
Ring Expansion and Contraction: Methods involving the ring expansion of aziridines or the ring contraction of larger heterocycles like pyrrolidines have also been developed. researchgate.net
Modern Catalytic Methods: Recent advances have introduced sophisticated catalytic systems, including palladium-catalyzed C-H amination and lanthanide-catalyzed aminolysis of epoxides, to construct the azetidine core with high efficiency and selectivity. rsc.orgnih.gov
The development of reliable methods for producing N-protected azetidines, such as N-Boc-3-hydroxyazetidine, has been crucial for their widespread use in multi-step syntheses. google.comchemicalbook.com
Overview of 3-Substituted Azetidine Derivatives in Synthetic Strategies
The functionalization of the azetidine ring, particularly at the 3-position, is a key strategy for creating diverse molecular scaffolds for drug discovery and other applications. nih.govnih.gov 3-Substituted azetidines serve as versatile building blocks, allowing for the introduction of various pharmacophoric groups. The synthesis of these derivatives often starts from a common precursor, such as N-Boc-3-azetidinone or N-Boc-3-hydroxyazetidine. mdpi.comchemicalbook.com From these intermediates, a wide array of substituents can be introduced through reactions like nucleophilic additions, Mitsunobu reactions, and cross-coupling reactions. mdpi.com The development of straightforward, single-step methods for creating derivatives like 3-aminoazetidines has further enhanced the accessibility and utility of this class of compounds in medicinal chemistry. nih.gov
Table 2: Properties of a Key Azetidine Precursor: N-Boc-3-hydroxyazetidine
| Property | Value |
| CAS Number | 141699-55-0 |
| Molecular Formula | C₈H₁₅NO₃ |
| Molecular Weight | 173.21 g/mol |
| Appearance | White to light yellow solid |
| Melting Point | 36-43 °C |
| Storage Temperature | 2-8°C |
Data sourced from chemical suppliers. chemicalbook.comsigmaaldrich.com
Research Focus on 3-(Diphenylmethoxy)azetidine within Azetidine Chemistry
Within the diverse family of 3-substituted azetidines, this compound, also known as 3-(benzhydryloxy)azetidine, has emerged as a valuable synthetic intermediate. The diphenylmethoxy group serves as a bulky, lipophilic substituent and can also function as a protecting group for the 3-hydroxy functionality of the azetidine ring.
While detailed, peer-reviewed synthetic procedures and full characterization data for the free base form of this compound are not extensively documented in readily available literature, its synthesis can be logically inferred from established chemical principles and related precursors. The most probable synthetic route involves the Williamson ether synthesis. This would typically entail the O-alkylation of an N-protected 3-hydroxyazetidine, such as N-Boc-3-hydroxyazetidine, with a diphenylmethyl halide (e.g., diphenylmethyl chloride or bromide) in the presence of a base. Subsequent removal of the N-protecting group (e.g., acid-catalyzed cleavage of the Boc group) would yield the target compound, likely isolated as a salt such as the hydrochloride. bldpharm.com
Alternatively, synthesis can start from 1-(diphenylmethyl)-3-hydroxyazetidine. The hydroxyl group can be derivatized, or the N-diphenylmethyl group can be cleaved under hydrogenolysis conditions to yield 3-hydroxyazetidine, which can then be re-functionalized. chemicalbook.com The hydrochloride salt of 3-(benzhydryloxy)azetidine is commercially available, indicating its utility as a stable precursor for further synthetic modifications in drug discovery programs. bldpharm.com The compound serves as a key building block, allowing for the introduction of the azetidine-3-oxy moiety into larger, more complex molecules with potential therapeutic applications. ontosight.ai
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H17NO |
|---|---|
Molecular Weight |
239.31 g/mol |
IUPAC Name |
3-benzhydryloxyazetidine |
InChI |
InChI=1S/C16H17NO/c1-3-7-13(8-4-1)16(18-15-11-17-12-15)14-9-5-2-6-10-14/h1-10,15-17H,11-12H2 |
InChI Key |
PJMJEJMYGWNMRC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)OC(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Reaction Mechanisms and Mechanistic Studies of Azetidine Formation and Reactivity
Detailed Reaction Pathways for Key Synthetic Transformations
The synthesis of azetidines can proceed through several key transformations, each with its own distinct reaction pathway. A common strategy involves the intramolecular cyclization of γ-aminoalcohols or γ-haloamines. acs.org For instance, the treatment of 2-substituted-1,3-propanediols with a triflating agent in the presence of a primary amine leads to the in situ formation of a bis-triflate, which then undergoes nucleophilic attack by the amine to yield the corresponding 1,3-disubstituted azetidine (B1206935). organic-chemistry.org Another approach is the reductive cyclization of β-haloalkylimines. magtech.com.cn
The synthesis of 3-methoxyazetidines has been achieved through an unexpected rearrangement of an aziridine (B145994) intermediate. ugent.benih.gov Treatment of N-alkylidene-(2,3-dibromo-2-methylpropyl)amines with sodium borohydride (B1222165) in methanol (B129727) was found to yield 3-methoxy-3-methylazetidines, a process that involves the initial formation of a 2-(bromomethyl)aziridine (B1258505) followed by a ring expansion. ugent.benih.govresearchgate.net This contrasts with the reactivity of analogous compounds lacking the methyl group, which primarily form the corresponding aziridines. researchgate.net
The table below summarizes some key synthetic transformations leading to azetidine formation:
| Starting Material Type | Reagents/Conditions | Product Type | Reference |
| 2-Substituted-1,3-propanediols | Triflic anhydride, Primary amine | 1,3-Disubstituted azetidines | organic-chemistry.org |
| N-Alkylidene-(2,3-dibromo-2-methylpropyl)amines | Sodium borohydride, Methanol | 3-Methoxy-3-methylazetidines | ugent.benih.gov |
| γ-Haloamines | Base | Azetidines | acs.org |
| Ynamides | Copper catalyst, Visible light, Amine | Substituted azetidines | nih.gov |
The synthesis of azetidines can proceed through a variety of reactive intermediates. For example, the photochemical Norrish-Yang cyclization of α-methylamino ketones involves the formation of a biradical intermediate, which then recombines to form the azetidine ring. clockss.org In other reactions, ylide intermediates play a crucial role. The copper-catalyzed reaction of diazo compounds with imines can generate an ammonium (B1175870) ylide, which then undergoes a acs.orgchemrxiv.org-Stevens rearrangement or a acs.orgnih.gov-dipolar cycloaddition to form the azetidine ring system. clockss.org
Carbocationic intermediates are also implicated in certain azetidine syntheses. The Lewis acid-catalyzed reaction of N-acylaldimines with allylsilanes can proceed through a carbocationic intermediate, leading to the formation of substituted azetidines. acs.org The stability of this carbocation is a key factor in the success of the cyclization. clockss.org Furthermore, the intramolecular hydroamination of allylic sulfonamides, enabled by the merger of cobalt catalysis and electricity, proceeds through a regioselectively generated carbocationic intermediate that undergoes intramolecular C-N bond formation to yield azetidines. organic-chemistry.org
Understanding the transition states in ring closure reactions is crucial for predicting the feasibility and stereochemical outcome of azetidine synthesis. The high ring strain of the azetidine ring means that the transition state for its formation is significantly high in energy. clockss.org Computational studies have been instrumental in analyzing these transition states.
For example, in the La(OTf)₃-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines to form azetidines, computational analysis of the transition states revealed that the energy barrier for the formation of the azetidine ring is significantly lower than that for the competing formation of a five-membered pyrrolidine (B122466) ring. nih.govfrontiersin.org This is in contrast to the corresponding trans-epoxy amines, where the formation of the pyrrolidine is favored. nih.govfrontiersin.org The coordination of the lanthanum catalyst to the substrate is believed to be responsible for this reversal in regioselectivity. nih.govfrontiersin.org
In the rhodium-catalyzed ring expansion of azide-tethered methylenecyclopropanes to form indole-fused azetidines, DFT calculations showed that the singlet reaction pathway is favored over the triplet pathway. rsc.org The ring-closure singlet transition state was found to be lower in energy than the corresponding triplet transition state. rsc.org
Computational Chemistry in Mechanistic Elucidation
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the mechanisms of azetidine formation and reactivity. acs.orguniba.itacs.org These methods provide detailed insights into reaction energetics, pathways, and the factors controlling selectivity.
DFT calculations have been widely used to map out the potential energy surfaces of reactions leading to azetidines. This allows for the determination of activation energies and reaction enthalpies, providing a quantitative understanding of the reaction's feasibility and the relative stability of intermediates and transition states.
In the study of the DABCO-catalyzed diastereoselective cyclization to form azetidine nitrones, DFT calculations at the M06-2X/6-311G(d,p) level of theory were used to elucidate the four-step reaction mechanism: (i) deprotonation and Michael addition, (ii) 1,3-proton transfer, (iii) Pinner-type cyclization, and (iv) ring contraction. acs.org The calculations showed that the ring contraction is the rate-determining step with a moderate energy barrier, consistent with the experimental conditions. acs.org
Similarly, in the copper-catalyzed photocycloaddition of imines and alkenes, DFT studies supported a mechanism involving selective alkene activation through a coordination-metal-to-ligand charge transfer (MLCT) pathway. researchgate.net
The table below presents a summary of DFT functionals and basis sets used in the study of azetidine formation:
| Reaction | DFT Functional | Basis Set | Key Finding | Reference |
| DABCO-catalyzed cyclization for azetidine nitrone synthesis | M06-2X | 6-311G(d,p) | Ring contraction is the rate-determining step. | acs.org |
| La(OTf)₃-catalyzed aminolysis of epoxy amines | ωB97XD | 6-311++G**, SDD (La) | Lanthanum coordination controls regioselectivity. | nih.govfrontiersin.org |
| Photocycloaddition of thymine (B56734) and imine-type cytosine | MPWB1K, B3LYP | 6-31G(d,p), 6-311++G(d,p) | Stepwise cycloaddition in the triplet excited state. | nih.gov |
Computational models are particularly powerful in explaining and predicting the regioselectivity and stereoselectivity of azetidine synthesis. By comparing the energies of different transition states leading to various possible products, chemists can understand why a particular isomer is formed preferentially.
In the La(OTf)₃-catalyzed intramolecular aminolysis of epoxy amines, DFT calculations were crucial in explaining the observed regioselectivity. nih.govfrontiersin.org The calculations showed that for cis-epoxy amines, the transition state leading to the azetidine product is significantly lower in energy than the one leading to the pyrrolidine product. nih.govfrontiersin.org This computational result was in excellent agreement with the experimental observation of exclusive azetidine formation. nih.govfrontiersin.org
In another example, the diastereoselectivity of a rhodium-catalyzed ring expansion of bicyclic methyleneaziridines was rationalized through DFT calculations. The calculations revealed that the concerted nature of the acs.orgchemrxiv.org-Stevens rearrangement transition state dictates the stereochemical outcome, leading to high diastereoselectivity and enantioretention. nih.gov
The inherent ring strain of the azetidine ring has a profound influence on its reactivity, particularly in radical reactions. chemrxiv.org Computational studies have provided valuable insights into how this strain affects radical stability and subsequent product formation.
A study on the visible light photoredox-catalyzed decarboxylative alkylation of 3-aryl-azetidines demonstrated that the ring strain plays a crucial role in the reactivity of the generated benzylic azetidine radicals. chemrxiv.org Computational studies indicated that these strained radicals are less stable and more π-delocalized compared to their non-strained counterparts. chemrxiv.orgresearchgate.net This increased reactivity leads to a decrease in radical dimerization and an increase in the desired Giese product formation. chemrxiv.org
Stereochemical Outcomes and Control in Azetidine Synthesis
The stereochemical architecture of azetidine rings is a critical parameter that dictates their biological activity and utility as synthetic building blocks. Consequently, the development of stereoselective synthetic methods to control the absolute and relative configuration of substituents on the azetidine core is a paramount objective in organic chemistry. The synthesis of a specific stereoisomer of a substituted azetidine, such as 3-(Diphenylmethoxy)azetidine, hinges on precise control at one or more stages of the synthetic sequence, from the formation of the four-membered ring to its subsequent functionalization.
The primary strategies for achieving stereocontrol in azetidine synthesis can be broadly categorized into:
Substrate-controlled synthesis: Utilizing enantiomerically pure starting materials where the existing stereochemistry directs the formation of new stereocenters during the cyclization process.
Auxiliary-controlled synthesis: Employing a chiral auxiliary that is temporarily attached to the acyclic precursor or the azetidine ring to direct a stereoselective transformation, after which the auxiliary is removed. psu.edu
Reagent-controlled synthesis: Using chiral reagents or catalysts to influence the stereochemical outcome of a reaction involving a prochiral substrate.
Stereoselective functionalization: Modifying a pre-existing azetidine ring with high levels of stereocontrol.
A key precursor for obtaining chiral 3-substituted azetidines, including this compound, is an enantiomerically enriched N-protected 3-hydroxyazetidine. The stereocenter at the C-3 position is typically established during the synthesis of this precursor.
One of the most prevalent methods for constructing the azetidine ring involves the intramolecular cyclization of a γ-amino alcohol or its derivatives. For instance, a common industrial route to produce 1-benzhydrylazetidin-3-ol (B14779) involves the reaction of benzhydrylamine with epichlorohydrin. researchgate.net While this specific route places the benzhydryl group on the nitrogen atom, it illustrates the general strategy of using readily available starting materials for ring construction. researchgate.netnih.gov For the synthesis of N-unsubstituted or differently N-substituted azetidines, a deprotection step, such as hydrogenolysis to remove a benzyl (B1604629) or benzhydryl group, is often employed. chemicalbook.comunifiedpatents.com A widely used intermediate for various applications is N-Boc-3-hydroxyazetidine, which can be synthesized from 3-hydroxyazetidine hydrochloride and di-tert-butyl dicarbonate. google.comchemicalbook.comsigmaaldrich.com
The stereochemical outcome of these cyclizations is governed by the mechanism of the ring-closing step. In many cases, the reaction proceeds via an SN2 mechanism, which involves an inversion of configuration at the carbon bearing the leaving group. By starting with a chiral precursor, such as an amino alcohol derived from a natural amino acid, a specific enantiomer of the azetidine can be obtained.
A powerful method for synthesizing 3-alkoxy-substituted azetidines involves the ring expansion of aziridines. A notable example is the synthesis of 3-methoxy-3-methylazetidines from N-alkylidene-(2,3-dibromo-2-methylpropyl)amines. unifiedpatents.comnih.gov The proposed mechanism involves the initial formation of a 2-(bromomethyl)aziridine intermediate, which then rearranges to a more stable azetidine ring. nih.gov This rearrangement proceeds through a bicyclic aziridinium (B1262131) ion intermediate, which is subsequently opened by a nucleophile (in this case, methanol) to yield the 3-methoxyazetidine. unifiedpatents.com The stereochemistry of the final product is dictated by the stereoelectronics of this ring-opening step.
The table below summarizes various stereoselective methods used in the synthesis of chiral azetidine derivatives, highlighting the diversity of approaches to control stereochemistry.
| Method | Key Precursor(s) | Stereocontrol Element | Typical Product | Ref. |
| Intramolecular Cyclization | γ-amino alcohol with a leaving group at C-3 | Chiral pool starting material (e.g., amino acid) | Enantiopure 2-carboxyazetidines | researchgate.net |
| [2+2] Photocycloaddition | Imine and alkene | Singlet state exciplex formation | Stereospecific substituted azetidines | chemicalbook.com |
| Ring Expansion | Methylene (B1212753) aziridine and rhodium-carbene | Chirality transfer from substrate | Highly substituted methylene azetidines | psu.edu |
| Gold-Catalyzed Cyclization | Chiral N-propargylsulfonamide | Chiral sulfinamide auxiliary | Chiral azetidin-3-ones | google.combohrium.com |
| Diastereoselective α-Lithiation | N-protected 3-arylazetidine | Directing group on nitrogen | cis- or trans-2,3-disubstituted azetidines | transformationtutoring.com |
| Biohydroxylation | N-substituted azetidine | Regioselective enzyme (from Sphingomonas sp.) | N-substituted 3-hydroxyazetidines | youtube.com |
Once a chiral, N-protected 3-hydroxyazetidine is obtained, the diphenylmethoxy group can be introduced via a Williamson ether synthesis. masterorganicchemistry.comwikipedia.org This reaction proceeds through an SN2 mechanism. wikipedia.org First, the hydroxyl group of the azetidine is deprotonated by a strong base, such as sodium hydride (NaH), to form a nucleophilic alkoxide. This alkoxide then attacks an electrophilic diphenylmethyl halide (e.g., diphenylmethyl bromide).
Crucially, this etherification step typically proceeds with retention of configuration at the C-3 stereocenter, as the reaction occurs at the oxygen atom and does not involve breaking any bonds to the chiral carbon. Therefore, the stereochemical integrity of the 3-hydroxyazetidine precursor is transferred directly to the final this compound product. The stereochemical purity of the final compound is thus primarily dependent on the enantiomeric purity of the 3-hydroxyazetidine starting material.
Synthetic Utility and Applications in Advanced Organic Chemistry
3-(Diphenylmethoxy)azetidine as a Building Block in Complex Molecule Synthesis
The incorporation of the azetidine (B1206935) motif is a recognized strategy for introducing desirable physicochemical properties into molecules, such as improved metabolic stability and rigidification of the molecular framework. nih.gov this compound, in particular, serves as a readily available and functionalizable scaffold for the construction of more elaborate molecular architectures.
Incorporation into Diverse Molecular Architectures
The azetidine ring itself can be integrated into a variety of larger and more complex structures, including fused, bridged, and spirocyclic systems. nih.govnih.gov For instance, the synthesis of novel spirocyclic azetidines has been achieved, demonstrating the utility of azetidine derivatives in creating three-dimensional molecular frameworks. nih.govresearchgate.net These complex structures are of significant interest in medicinal chemistry for their potential to explore new regions of chemical space. nih.govchimia.ch
The table below showcases examples of diverse molecular architectures that can be accessed using azetidine-based building blocks.
| Architecture Type | Description | Synthetic Approach | Reference |
| Fused Systems | Azetidine ring fused with another ring system. | Intramolecular cyclization reactions. | nih.gov |
| Bridged Systems | Azetidine ring as part of a bicyclic system with a bridge. | Ring-closing metathesis from appropriately substituted azetidines. | nih.gov |
| Spirocyclic Systems | Two rings connected through a single common atom (the spiro atom). | Metalation followed by reaction with an electrophile and subsequent cyclization. | nih.gov |
Use in Scaffold Elaboration and Chemical Library Generation
The development of diverse chemical libraries is crucial for drug discovery and chemical biology. nih.gov this compound and related azetidine derivatives are valuable starting points for the generation of such libraries due to the multiple points of functionalization they offer. nih.govenamine.net The synthesis and diversification of densely functionalized azetidine ring systems have been described, leading to a wide variety of fused, bridged, and spirocyclic scaffolds. nih.gov
The solid-phase synthesis of a large library of spirocyclic azetidines has been successfully demonstrated, highlighting the adaptability of this scaffold to high-throughput synthesis methodologies. nih.gov This approach allows for the rapid generation of thousands of distinct compounds for screening in biological assays. The ability to create such libraries of "lead-like" molecules is particularly important for targeting complex biological systems like the central nervous system. nih.govnih.gov
Functionalization and Derivatization of the Azetidine Ring System
The reactivity of the azetidine ring, driven by its inherent ring strain of approximately 25.4 kcal/mol, allows for a range of chemical modifications. rsc.org This strain is significant enough to facilitate unique reactivity while being more stable than the highly reactive aziridines, making azetidines easier to handle. rsc.org The functionalization of the this compound scaffold can be achieved through various strategies, targeting different positions of the heterocycle.
Post-Cyclization Modifications
Once the azetidine ring is formed, further modifications can be introduced to tailor the properties of the final molecule. mdpi.com These modifications can involve reactions on existing functional groups or on the ring itself. For example, the diphenylmethoxy group can be cleaved under specific conditions to yield a 3-hydroxyazetidine derivative, which can then be further functionalized. nih.gov
The development of methods for the direct attachment of azetidine rings to other molecules, a process termed "azetidinylation," provides a modular approach to incorporating this valuable motif. rsc.org This strategy allows for the late-stage functionalization of complex molecules with the azetidine scaffold.
Selective Functionalization at the Nitrogen Atom
The nitrogen atom of the azetidine ring is a key site for derivatization. Its nucleophilicity allows for a variety of reactions, including alkylation, acylation, and arylation. The choice of the substituent on the nitrogen atom can significantly influence the biological activity and pharmacokinetic properties of the resulting compound.
N-arylation of azetidines can be achieved through methods like the Buchwald-Hartwig coupling or SNAr reactions. uni-muenchen.de Furthermore, the nitrogen atom can be protected with various groups, such as a tert-butoxycarbonyl (Boc) group, which can be removed at a later stage to allow for further functionalization. mdpi.com The table below summarizes common reactions for the selective functionalization at the nitrogen atom.
| Reaction Type | Reagents/Catalyst | Product Type | Reference |
| N-Alkylation | Alkyl halides, Allyl bromide | N-Alkyl azetidines | nih.gov |
| N-Acylation | Acyl chlorides, Carboxylic acids with coupling agents | N-Acyl azetidines | researchgate.net |
| N-Arylation | Aryl halides with Pd or Cu catalyst (Buchwald-Hartwig) | N-Aryl azetidines | uni-muenchen.deorganic-chemistry.org |
| N-Sulfonylation | Sulfonyl chlorides | N-Sulfonyl azetidines | nih.gov |
Reactions at the 3-Position of the Azetidine Ring
The 3-position of the azetidine ring, bearing the diphenylmethoxy group, is another crucial site for modification. While the diphenylmethoxy group itself can be a point of diversification upon cleavage, reactions can also be designed to introduce new substituents at this position.
Methods for the synthesis of 3-aryl azetidines have been developed, for instance, through Hiyama cross-coupling reactions of 3-iodoazetidine (B8093280) with arylsilanes. organic-chemistry.org Additionally, radical functionalization of benzylic azetidines using visible light photoredox catalysis allows for the preparation of 3-aryl-3-alkyl substituted derivatives. chemrxiv.org The generation of a radical at the C3-position enables the formation of new carbon-carbon or carbon-heteroatom bonds. unipd.it
The synthesis of azetidines via the ring expansion of aziridines has also been reported, leading to 3-methoxyazetidines. researchgate.net Furthermore, visible light-enabled aza Paternò–Büchi reactions provide a direct route to functionalized azetidines, including those with substitution at the 3-position. nih.gov
Azetidine Derivatives as Chiral Templates in Asymmetric Synthesis
Chiral azetidine derivatives have emerged as powerful tools in asymmetric synthesis, serving as both chiral ligands for metal catalysts and as organocatalysts themselves. Their rigid four-membered ring structure provides a well-defined stereochemical environment that can effectively induce asymmetry in a variety of chemical transformations. Since the 1990s, the development of chiral, azetidine-derived ligands and organocatalysts has led to significant advancements in reactions such as Friedel-Crafts alkylations, Henry (nitroaldol) reactions, and Michael-type additions. researchgate.net
The efficacy of these chiral azetidines is often benchmarked against their aziridine- and pyrrolidine-containing counterparts. researchgate.net For instance, new series of chiral cis-3-hydroxyazetidines, prepared from (R)-1-phenylethylamine, have demonstrated excellent catalytic activities and high enantiomeric selectivities in the asymmetric addition of diethylzinc (B1219324) to aromatic aldehydes. researchgate.net Similarly, N-substituted-azetidinyl(diphenylmethyl)methanols are effective chiral catalysts for the addition of diethylzinc to both aromatic and aliphatic aldehydes. researchgate.net
One notable application is in the asymmetric Henry reaction, which produces chiral β-nitroalcohols—valuable building blocks for synthesizing compounds like β-adrenergic blockers and β-aminoalcohols. mdpi.com Chiral organophosphorus derivatives incorporating an aziridine (B145994) ring (a related three-membered heterocycle) have been shown to be effective in the presence of copper(II) for catalyzing the asymmetric nitroaldol reaction between various aldehydes and nitromethane, yielding products with high chemical yields and excellent enantiomeric excess. mdpi.com
Furthermore, chiral azetidines are instrumental in the synthesis of complex amino acid derivatives. The highly diastereoselective Mannich-type reaction of N-(diphenylmethylene) glycine (B1666218) esters with a chiral α-chloro-N-p-toluenesulfinylimine yields γ-chloro-α,β-diamino acid derivatives. These intermediates serve as excellent precursors for optically pure trans-3-aminoazetidine-2-carboxylic acid derivatives through ring closure and subsequent transformation. rsc.org The synthesis of chiral tetrasubstituted azetidines has also been achieved with high yield and stereocontrol via an asymmetric copper(I)-catalyzed imido-ylide [3+1]-cycloaddition. nih.gov
The following table summarizes selected research findings on the use of chiral azetidine derivatives in asymmetric synthesis.
| Reaction Type | Chiral Catalyst/Ligand | Substrates | Product Type | Yield | Enantiomeric Excess (ee) | Ref |
| Diethylzinc Addition | Chiral C2-symmetric 2,4-disubstituted azetidines | Aldehydes, Diethylzinc | Secondary Alcohols | Moderate to High | Up to 99% | researchgate.net |
| Diethylzinc Addition | N-substituted-azetidinyl(diphenylmethyl)methanols | Aromatic & Aliphatic Aldehydes, Diethylzinc | Secondary Alcohols | High | High | researchgate.net |
| Henry Reaction | Cu(II) with Chiral Aziridine Phosphine Oxide | Aromatic/Aliphatic Aldehydes, Nitromethane | β-Nitroalcohols | High | Excellent | mdpi.com |
| Mannich-type Reaction | Chiral α-chloro-N-p-toluenesulfinylimine | N-(diphenylmethylene) glycine esters | γ-chloro-α,β-diamino acid derivatives | High | High Diastereoselectivity | rsc.org |
| α-Amination | L-azetidine carboxylic acid | Ketones, Aldehydes | α-Amino Carbonyls | Good | Good | researchgate.net |
Role of Azetidines in Constraining Molecular Conformations for Research Purposes
The inherent rigidity of the four-membered azetidine ring makes it a valuable scaffold for constraining the conformation of molecules. This property is particularly useful in medicinal chemistry and chemical biology for designing molecules with specific three-dimensional shapes to study structure-activity relationships (SAR) and to enhance binding affinity to biological targets. By locking flexible side chains into a more defined orientation, the entropic penalty upon binding can be reduced, potentially leading to improved potency and selectivity.
Theoretical and experimental studies have provided insight into the conformation of the azetidine ring itself. Ab initio calculations and electron diffraction studies show that the azetidine ring is puckered, with the substituent on the nitrogen atom generally preferring an equatorial position. smu.edu This puckered nature is a key element in its ability to impart conformational constraint on appended functional groups.
Azetidinones (β-lactams), which are oxidized derivatives of azetidines, are also widely used as conformationally constrained building blocks. For example, a versatile route has been developed for preparing 3-unsubstituted 4-alkyl-4-carboxy-2-azetidinones, which serve as constrained amino acid analogues. nih.gov These β-lactams with quaternary centers at the C4 position are synthesized via an intramolecular Nα-Cα-cyclization strategy. nih.gov Similarly, a novel class of azetidinone acid-derived dual PPARα/γ agonists was developed for treating diabetes and dyslipidemia. nih.gov The constrained azetidinone core was crucial for achieving the desired binding and functional activity, with the 3S,4S stereoisomer being preferred. nih.gov
The table below presents examples of azetidine derivatives used to constrain molecular conformations for specific research applications.
| Constrained Molecule Type | Azetidine Derivative | Research Application | Key Finding | Ref |
| Constrained Amino Acids | 4-Alkyl-4-carboxy-2-azetidinone | Synthesis of non-natural peptides and peptidomimetics | Provides a rigid scaffold to mimic peptide turns. | nih.gov |
| Dual PPARα/γ Agonists | Azetidinone acids | Drug discovery for diabetes and dyslipidemia | The constrained ring system is essential for receptor binding and agonist activity. | nih.gov |
| Bicyclic Nucleosides | 1',2'-Azetidine-fused pyrimidine (B1678525) nucleosides | Study of nucleic acid structure and function | The fused azetidine ring restricts the sugar conformation in DNA. | diva-portal.org |
| Spirocyclic Amines | Spiro[3.3]azetidine motif | Drug discovery (MAGL inhibitors) | Locking the bioactive conformation with a spirocyclic azetidine significantly improved target affinity. | researchgate.net |
Future Directions and Emerging Research Avenues in Azetidine Chemistry
Development of Novel and More Efficient Synthetic Strategies
The construction of the strained azetidine (B1206935) ring has historically been a synthetic bottleneck. However, recent years have seen a surge in the development of innovative and efficient methodologies that move beyond classical cyclization approaches. These strategies offer improved yields, broader substrate scope, and greater functional group tolerance.
A prominent area of advancement is the use of photocatalysis , particularly in executing the aza Paternò–Büchi reaction. This [2+2] cycloaddition of an imine and an alkene offers a direct route to the azetidine core. For instance, visible-light-mediated approaches using iridium(III) photocatalysts have enabled the intermolecular [2+2] cycloaddition of 2-isoxazoline-3-carboxylates with alkenes, providing access to highly functionalized azetidines under mild conditions. rsc.org This method capitalizes on triplet energy transfer to activate the oxime precursor, overcoming challenges associated with competing reaction pathways that have historically limited the utility of this transformation. rsc.org
Strain-release reactions have also emerged as a powerful strategy, primarily utilizing highly strained precursors like 1-azabicyclo[1.1.0]butanes (ABBs). The inherent energy of these systems can be harnessed to drive the formation of substituted azetidines. For example, a radical-initiated strain-release difunctionalization of ABBs has been developed to access N–sulfonyl azetidines. thieme-connect.com This photocatalytic method uses a photosensitizer to generate radical intermediates that are intercepted by the ABB, leading to a double functionalization of the scaffold in a single step. chemrxiv.org This approach provides access to densely functionalized azetidines that would be difficult to obtain through other means. chemrxiv.org
Furthermore, metal-catalyzed reactions continue to provide novel entry points to the azetidine ring. Palladium(II)-catalyzed intramolecular γ-C(sp³)–H amination has been reported as an effective method for synthesizing functionalized azetidines. rsc.org This process involves the generation of a Pd(IV) intermediate which undergoes intramolecular cyclization to form the four-membered ring. rsc.org Another notable advancement is the copper-catalyzed photoinduced anti-Baldwin radical 4-exo-dig cyclization of ynamides, which provides controlled synthesis of azetidines through a previously disfavored cyclization pathway. nih.gov
Below is a summary of selected modern synthetic strategies for azetidines:
| Synthetic Strategy | Key Features | Precursors | Catalyst/Conditions | Ref |
| Aza Paternò–Büchi Reaction | [2+2] photocycloaddition | Imines and Alkenes (e.g., 2-isoxazoline-3-carboxylates) | Visible light, Ir(III) photocatalyst | rsc.org |
| Radical Strain-Release | Ring-opening and difunctionalization of strained systems | 1-Azabicyclo[1.1.0]butanes (ABBs) | Visible light, Organic photosensitizer | thieme-connect.comchemrxiv.org |
| C(sp³)–H Amination | Intramolecular C-N bond formation | Amine substrates with picolinamide (B142947) (PA) protecting group | Palladium(II) catalyst, Oxidant (benziodoxole tosylate) | rsc.orgorganic-chemistry.org |
| Radical Cyclization of Ynamides | Anti-Baldwin 4-exo-dig cyclization | Ynamides | Copper photoredox catalyst, Visible light | nih.gov |
Exploration of Underexplored Reactivity Profiles of Azetidines and Azetines
Beyond synthesis, a key research direction is the exploration of the unique reactivity of azetidines and their unsaturated counterparts, azetines. The ring strain of these molecules not only makes them challenging to synthesize but also endows them with unique chemical properties that can be exploited for further molecular construction.
Azetidines are known to undergo ring-opening reactions, but their reactivity is being explored in more nuanced ways. For example, the reaction of azetidines with chloroformates can be controlled to yield either the dealkylated heterocycle or a ring-opened γ-chloroamine, a versatile synthetic intermediate. This reactivity provides a pathway to highly functionalized linear amines under mild conditions.
The reactivity of azetines , particularly 1-azetines and 2-azetines, is a significantly underexplored field that is now gaining traction. These unsaturated four-membered rings are valuable building blocks for constructing more complex, fused heterocyclic systems. Their reactive π-bonds readily participate in various transformations:
Cycloaddition Reactions: Azetines are excellent partners in cycloaddition reactions. Both 1- and 2-azetines undergo [3+2] cycloadditions with 1,3-dipoles like nitrile oxides and nitrile ylides to form fused bicyclic azetidines. 2-Azetines, containing an endocyclic double bond, can also act as dienophiles in [4+2] Diels-Alder reactions, and can even dimerize via [2+2] cycloadditions.
Switchable Reactivity: An exciting recent discovery is the "switchable" reactivity of 2-azetines. By changing the reaction conditions, these compounds can be directed down either an ionic or a radical pathway. Under acidic conditions in the presence of water, they undergo hydrolysis to form valuable β-aminocarbonyl compounds. In contrast, initiation with white light in the presence of a thiol promotes a radical hydrothiolation, yielding C3-thiolated azetidines.
Addition Reactions: The strained π-systems of azetines are susceptible to various addition reactions. This includes radical additions of xanthates across the double bond of 2-azetines, as well as acid-facilitated additions of nucleophiles to both 1- and 2-azetines.
The diverse reactivity of azetines is summarized in the table below:
| Azetine Type | Reaction Class | Reacting Partner | Product Type |
| 1- and 2-Azetine | [3+2] Cycloaddition | 1,3-Dipoles (e.g., Nitrile Oxides) | Fused Bicyclic Azetidines |
| 2-Azetine | [4+2] Cycloaddition | Dienes | Fused Polycyclic Azetidines |
| 2-Azetine | Radical Addition | Thiols, Xanthates | Functionalized Azetidines |
| 2-Azetine | Ionic Pathway | H₂O / Acid | β-Aminocarbonyls |
| 1-Azetine | Addition Reaction | Hydride Reagents | Functionalized Azetidines |
Advanced Computational Studies for Predictive Synthesis and Reactivity
The integration of computational chemistry is revolutionizing the study of azetidines, shifting the paradigm from trial-and-error experimentation to rational, predictive design. Advanced computational models, particularly those based on Density Functional Theory (DFT), are providing unprecedented insight into reaction mechanisms, selectivity, and the feasibility of synthetic routes.
A recent breakthrough demonstrated the power of computational modeling to guide the synthesis of azetidines via a photocatalytic reaction. By developing models that could calculate the frontier orbital energies of various alkenes and oximes, researchers were able to predict which reactant pairs would successfully undergo cycloaddition to form an azetidine. These predictions, which could be made in seconds, were subsequently validated by experimental results, demonstrating the accuracy and utility of the computational approach. This predictive power allows chemists to explore a much wider range of potential substrates and identify promising candidates for synthesis without the need for extensive empirical screening.
Computational studies have also been instrumental in elucidating complex reaction mechanisms. For instance, DFT calculations were employed to understand the regioselectivity of the copper-catalyzed radical cyclization of ynamides. The calculations explained the preference for the observed 4-exo-dig pathway over the more common 5-endo-dig pathway by comparing the free energy profiles of the respective transition states.
Furthermore, in silico studies are being used to predict the properties and biological activities of novel azetidine derivatives. Molecular docking simulations, for example, are used to evaluate how azetidine-containing molecules might bind to biological targets like enzymes or receptors, guiding the design of new therapeutic agents. These computational tools help in understanding structure-activity relationships and prioritizing compounds for synthesis and biological testing.
Integration of Azetidine Chemistry with Flow Chemistry and Sustainable Synthesis
The principles of green and sustainable chemistry are increasingly being applied to azetidine synthesis, with flow chemistry emerging as a key enabling technology. Continuous flow processes offer significant advantages over traditional batch synthesis, including enhanced safety, improved reaction control, scalability, and often, higher yields.
The synthesis of functionalized azetidines and azetines often involves highly reactive organometallic intermediates, such as organolithium species, which can be hazardous to handle in large quantities in batch reactors. Flow chemistry provides a safer alternative by generating and consuming these reactive intermediates in small volumes within a closed, continuous system. This approach has been successfully applied to the C3-functionalization of N-Boc-azetidine and the synthesis of C2-functionalized azetines. uniba.itacs.org By using a common precursor, N-Boc-3-iodoazetidine, different lithiated intermediates can be generated and trapped with electrophiles under continuous flow conditions, offering a robust and scalable route to a variety of derivatives. uniba.itacs.org
Moreover, the integration of flow chemistry promotes sustainability by enabling the use of greener solvents. For example, cyclopentyl methyl ether (CPME) has been employed as an environmentally responsible solvent in the flow synthesis of azetidines. uniba.itacs.org CPME is a desirable alternative to traditional ethereal solvents like THF due to its higher boiling point, lower propensity to form peroxides, and reduced water solubility, which simplifies work-up procedures. uniba.it
Photochemical reactions, which are inherently aligned with green chemistry principles, also benefit greatly from flow technology. The photochemical synthesis of alkyl azetidines via the decarboxylation of azetidine-2-carboxylic acids has been shown to be highly efficient and scalable in continuous flow reactors. thieme-connect.com The small path length of microreactors ensures uniform irradiation of the reaction mixture, leading to improved efficiency and reproducibility compared to batch photochemistry. thieme-connect.com This combination of photochemistry and flow technology represents a powerful and sustainable platform for accessing valuable azetidine building blocks. thieme-connect.comacs.org
Q & A
Q. What are the standard synthetic routes for preparing 3-(Diphenylmethoxy)azetidine?
The synthesis typically involves nucleophilic substitution reactions between diphenylmethanol derivatives and azetidine precursors. For example, sodium hydride (NaH) in dimethylformamide (DMF) facilitates the substitution of hydroxyl groups with azetidine under elevated temperatures. Reaction optimization includes controlling steric effects from the diphenylmethoxy group and ensuring anhydrous conditions to prevent side reactions .
Q. Which spectroscopic methods are critical for characterizing this compound?
Key techniques include:
- 1H/13C NMR : To confirm the azetidine ring structure and substituent positions.
- Mass Spectrometry (MS) : For molecular weight validation and fragmentation pattern analysis.
- X-ray Crystallography : To resolve stereochemical ambiguities and confirm the spatial arrangement of the diphenylmethoxy group .
Q. What common chemical reactions does the azetidine ring undergo in this compound?
The azetidine ring participates in:
- Oxidation : Forms N-oxides using potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
- Reduction : Yields saturated amines via lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
- Substitution : The diphenylmethoxy group can be replaced with nucleophiles (e.g., amines, thiols) under basic conditions .
Q. How is the purity of this compound validated in academic research?
Purity is assessed using:
- High-Performance Liquid Chromatography (HPLC) : To quantify impurities.
- Melting Point Analysis : For consistency with literature values.
- Elemental Analysis (EA) : To confirm C, H, N, and O content .
Advanced Research Questions
Q. How can researchers optimize the synthetic yield of this compound?
Strategies include:
- Continuous Flow Reactors : To enhance mixing and heat transfer, improving reaction consistency .
- Catalyst Screening : Palladium or nickel catalysts may accelerate coupling reactions.
- Solvent Optimization : Aprotic solvents like DMF or tetrahydrofuran (THF) reduce side reactions .
Q. What methodologies are used to study structure-activity relationships (SAR) for this compound?
SAR studies involve:
- Analog Synthesis : Modifying substituents (e.g., replacing methoxy with fluoro groups) to assess activity changes.
- Biological Assays : Testing analogs against cancer cell lines (e.g., IC₅₀ determination) or microbial strains (e.g., MIC measurements).
- Computational Modeling : Docking studies to predict binding affinities with target proteins (e.g., kinases) .
Q. How can contradictory biological activity data for azetidine derivatives be resolved?
Contradictions are addressed by:
- Assay Standardization : Using identical cell lines (e.g., HeLa for anticancer studies) and protocols.
- Purity Reassessment : Repeating experiments with HPLC-validated samples.
- Meta-Analysis : Comparing data across studies to identify trends (e.g., electron-withdrawing groups enhancing antimicrobial activity) .
Q. What role does the diphenylmethoxy group play in the compound's reactivity and bioactivity?
The group contributes to:
- Steric Hindrance : Slows down ring-opening reactions of the azetidine.
- Lipophilicity : Enhances membrane permeability in biological systems.
- Binding Interactions : π-Stacking with aromatic residues in enzyme active sites .
Q. How do researchers design experiments to compare this compound with structurally similar analogs?
Comparative studies involve:
- Synthesis of Derivatives : Varying substituents (e.g., halogen vs. methyl groups).
- Activity Profiling : Testing all analogs under identical conditions (e.g., enzyme inhibition assays).
- Statistical Analysis : Using ANOVA to determine significance in activity differences (see Table 2 in for an example).
Q. What computational tools are employed to predict the binding modes of this compound?
Tools include:
- Molecular Dynamics Simulations : To model interactions with biological targets (e.g., G-protein-coupled receptors).
- Density Functional Theory (DFT) : To calculate electronic properties influencing reactivity.
- AutoDock/Vina : For docking studies to identify potential binding pockets .
Methodological Considerations
Q. How are reaction conditions tailored to avoid azetidine ring degradation during synthesis?
Critical factors:
- Temperature Control : Maintaining ≤80°C to prevent ring-opening.
- Low Acidity : Buffering reactions to pH 7–8 to avoid protonation-induced instability.
- Inert Atmosphere : Using nitrogen/argon to preclude oxidative side reactions .
Q. What strategies mitigate steric challenges during functionalization of the diphenylmethoxy group?
Approaches include:
- Microwave-Assisted Synthesis : Enhances reaction efficiency under high pressure.
- Bulky Ligands : Using tert-butylphosphine ligands in metal-catalyzed reactions.
- Stepwise Functionalization : Introducing substituents sequentially to reduce steric clashes .
Q. How is the compound's stability assessed under varying storage conditions?
Stability studies involve:
- Accelerated Degradation Testing : Exposing samples to heat (40–60°C) and humidity (75% RH).
- LC-MS Monitoring : Tracking decomposition products over time.
- Crystallinity Analysis : XRD to detect polymorphic changes affecting shelf life .
Data Interpretation & Reporting
Q. What statistical methods are recommended for analyzing dose-response data in biological assays?
Use:
- Nonlinear Regression : To calculate EC₅₀/IC₅₀ values (e.g., GraphPad Prism).
- Student’s t-test : For comparing treatment groups vs. controls.
- Principal Component Analysis (PCA) : To identify clusters in high-dimensional datasets .
Q. How should researchers report contradictory crystallography data for azetidine derivatives?
Guidelines include:
- Depositing Raw Data : In repositories like the Cambridge Structural Database.
- Error Analysis : Discussing resolution limits and refinement parameters.
- Comparative Tables : Highlighting bond length/angle discrepancies with literature values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
